molecular formula C11H8FNO2S B13927353 5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester

5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester

Cat. No.: B13927353
M. Wt: 237.25 g/mol
InChI Key: WMUNEVNKBCZWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorine atom on the phenyl ring and a carboxylic acid methyl ester group on the thiazole ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and dihydrothiazoles.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chloro-phenyl)-thiazole-4-carboxylic acid methyl ester
  • 5-(3-Bromo-phenyl)-thiazole-4-carboxylic acid methyl ester
  • 5-(3-Methyl-phenyl)-thiazole-4-carboxylic acid methyl ester

Uniqueness

The presence of the fluorine atom in 5-(3-Fluoro-phenyl)-thiazole-4-carboxylic acid methyl ester makes it unique compared to its analogs. Fluorine can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in biological systems. This can lead to improved efficacy and selectivity in its applications.

Properties

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8FNO2S/c1-15-11(14)9-10(16-6-13-9)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

WMUNEVNKBCZWJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=N1)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.